molecular formula C18H17NO2 B1453652 2,3-Dimethyl-6-(4-methylphenoxy)-1,4-dihydroquinolin-4-one CAS No. 1178722-67-2

2,3-Dimethyl-6-(4-methylphenoxy)-1,4-dihydroquinolin-4-one

Cat. No. B1453652
CAS RN: 1178722-67-2
M. Wt: 279.3 g/mol
InChI Key: OGYASEAEQPHEEA-UHFFFAOYSA-N
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Description

2,3-Dimethyl-6-(4-methylphenoxy)-1,4-dihydroquinolin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as DMQX and is a potent antagonist of the ionotropic glutamate receptor, which plays a crucial role in the central nervous system.

Mechanism of Action

DMQX acts as a competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA subtype. By binding to the receptor, DMQX prevents the binding of glutamate, which is the primary excitatory neurotransmitter in the central nervous system. This results in a decrease in synaptic transmission and neuronal excitability.
Biochemical and Physiological Effects:
DMQX has been shown to have significant effects on the central nervous system. In animal studies, DMQX has been shown to decrease neuronal excitability and synaptic transmission, leading to a reduction in seizure activity. DMQX has also been shown to have neuroprotective effects, particularly in models of ischemia and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMQX in lab experiments is its high potency and selectivity for the AMPA subtype of glutamate receptors. This allows for precise manipulation of synaptic transmission and neuronal excitability. However, one limitation of DMQX is its potential for off-target effects, particularly at high concentrations.

Future Directions

There are several potential future directions for research on DMQX. One area of interest is the development of more selective and potent AMPA receptor antagonists for use in neuropharmacology and neurophysiology. Another area of interest is the investigation of the role of AMPA receptors in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the potential therapeutic applications of DMQX in these and other neurological disorders warrant further investigation.

Scientific Research Applications

DMQX has been extensively studied for its potential applications in various fields, including neuropharmacology, neurophysiology, and neurotoxicology. In neuropharmacology, DMQX has been used as a tool to study the role of ionotropic glutamate receptors in synaptic transmission and plasticity. In neurophysiology, DMQX has been used to investigate the effects of glutamate receptor antagonists on neuronal excitability and synaptic transmission. In neurotoxicology, DMQX has been used to study the mechanisms of excitotoxicity and its role in neurodegenerative diseases.

properties

IUPAC Name

2,3-dimethyl-6-(4-methylphenoxy)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-11-4-6-14(7-5-11)21-15-8-9-17-16(10-15)18(20)12(2)13(3)19-17/h4-10H,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYASEAEQPHEEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC3=C(C=C2)NC(=C(C3=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethyl-6-(4-methylphenoxy)-1,4-dihydroquinolin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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